molecular formula C27H28N4O3S B2569217 N-[(3-ethoxyphenyl)methyl]-1-{4-oxo-3-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-4-carboxamide CAS No. 1112411-93-4

N-[(3-ethoxyphenyl)methyl]-1-{4-oxo-3-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-4-carboxamide

Cat. No.: B2569217
CAS No.: 1112411-93-4
M. Wt: 488.61
InChI Key: AGIMSBSTVUAJSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3-ethoxyphenyl)methyl]-1-{4-oxo-3-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a thienopyrimidine core, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-ethoxyphenyl)methyl]-1-{4-oxo-3-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate starting materials under controlled conditions to form the thienopyrimidine ring.

    Introduction of the Piperidine Moiety: The piperidine ring is introduced through nucleophilic substitution reactions.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is attached via a Friedel-Crafts acylation reaction.

    Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[(3-ethoxyphenyl)methyl]-1-{4-oxo-3-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

N-[(3-ethoxyphenyl)methyl]-1-{4-oxo-3-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3-ethoxyphenyl)methyl]-1-{4-oxo-3-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

    Indole Derivatives: Indole-based compounds also possess diverse biological activities and are structurally related to thienopyrimidines.

Uniqueness

N-[(3-ethoxyphenyl)methyl]-1-{4-oxo-3-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-4-carboxamide is unique due to its specific substitution pattern and the presence of both thienopyrimidine and piperidine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[(3-ethoxyphenyl)methyl]-1-(4-oxo-3-phenylthieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O3S/c1-2-34-22-10-6-7-19(17-22)18-28-25(32)20-11-14-30(15-12-20)27-29-23-13-16-35-24(23)26(33)31(27)21-8-4-3-5-9-21/h3-10,13,16-17,20H,2,11-12,14-15,18H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGIMSBSTVUAJSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)CNC(=O)C2CCN(CC2)C3=NC4=C(C(=O)N3C5=CC=CC=C5)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.